molecular formula C22H26ClN3O5S2 B2465289 N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride CAS No. 1215422-08-4

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride

Cat. No.: B2465289
CAS No.: 1215422-08-4
M. Wt: 512.04
InChI Key: RHXAJEFIPTXKDZ-UHFFFAOYSA-N
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride is a high-purity chemical compound intended for research and development applications. This synthetic molecule features a benzothiazole core, a morpholinoethyl group, and a phenylsulfonylacetamide moiety, a structural combination of interest in medicinal chemistry and drug discovery . Compounds containing morpholino and benzothiazole rings are frequently investigated for their potential biological activities, with recent studies exploring similar structures as antitumor agents by modulating pathways such as apoptosis and mitochondrial function . The inclusion of the sulfonamide group is also significant, as this pharmacophore is found in molecules studied for a range of activities, including as inhibitors of specific enzymes . This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to handle this material with appropriate safety precautions. For comprehensive product specifications, including structural and safety data, please contact our technical support team.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2.ClH/c1-29-17-7-8-19-20(15-17)31-22(23-19)25(10-9-24-11-13-30-14-12-24)21(26)16-32(27,28)18-5-3-2-4-6-18;/h2-8,15H,9-14,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXAJEFIPTXKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)CS(=O)(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry. This compound, characterized by its benzothiazole core and various functional groups, is being investigated for its potential biological activities, particularly in anti-inflammatory and anticancer contexts.

Chemical Structure and Properties

The molecular formula of this compound is C22H26ClN3O5S2, with a molecular weight of 512.0 g/mol. The structure includes a methoxy group on the benzothiazole ring and a morpholinoethyl side chain, which may influence its biological activity.

PropertyValue
Molecular FormulaC22H26ClN3O5S2
Molecular Weight512.0 g/mol
CAS Number1215422-08-4
Potential Biological ActivityAnti-inflammatory, Anticancer

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. Specifically, derivatives of benzothiazole have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Inhibition of COX-1 and COX-2 can lead to reduced inflammation and pain relief.

Case Study Example:
A study involving benzothiazole derivatives reported that certain compounds effectively inhibited COX enzymes in vitro, suggesting that this compound may possess similar anti-inflammatory capabilities due to its structural features.

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. Benzothiazole derivatives have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Research Findings:

  • In vitro Studies: Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
  • Mechanism of Action: These compounds may disrupt microtubule dynamics or interfere with DNA synthesis, leading to cell cycle arrest and apoptosis .

Q & A

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature80–100°C (reflux)Avoids side reactions
Solvent SystemToluene:Water (8:2)Enhances intermediate solubility
Purification MethodSilica Gel Chromatography≥95% purity

Q. Table 2: Comparative Bioactivity of Structural Analogs

DerivativeIC₅₀ (μM) vs. Target KinaseKey Structural ChangeReference
Parent Compound0.45 ± 0.02Baseline
6-Nitro Substitute0.12 ± 0.01Electron-withdrawing group
Morpholinoethyl Removal>10Loss of binding affinity

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